ONPG

Description

Includes ortho-, meta-, and para-nitrophenylgalactosides.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861907 | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

369-07-3, 28347-45-7, 30677-14-6 | |

| Record name | o-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrophenylgalactosides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl beta-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-nitrophenyl β-D-galactoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The ONPG Principle: An In-depth Technical Guide to β-Galactosidase Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies surrounding the use of O-Nitrophenyl-β-D-galactopyranoside (ONPG) for the detection and quantification of β-galactosidase activity. A cornerstone of molecular biology and microbiology, the this compound assay offers a sensitive, reliable, and straightforward colorimetric method to measure the enzymatic activity of β-galactosidase, an enzyme pivotal in lactose (B1674315) metabolism and widely used as a reporter gene in various experimental systems.

Core Principle of the this compound Assay

The utility of this compound as a chromogenic substrate lies in its structural similarity to lactose, the natural substrate for β-galactosidase.[1] The key difference is the substitution of the glucose moiety with an o-nitrophenyl group.[2] β-galactosidase catalyzes the hydrolysis of the β-galactoside bond in both lactose and this compound.

The enzymatic reaction at the heart of the this compound assay is the cleavage of the colorless this compound molecule into two products: galactose and o-nitrophenol.[2] While galactose is a simple sugar, the o-nitrophenol product is a yellow-colored compound.[2] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and, consequently, to the activity of the β-galactosidase enzyme.[3][4]

A significant advantage of the this compound test is that this compound can penetrate the bacterial cell wall without the need for lactose permease, an enzyme required for the transport of lactose into the cell.[5] This makes the this compound assay a particularly sensitive method for detecting β-galactosidase activity, even in organisms that may be slow or appear to be non-lactose fermenters due to a lack of permease.[2]

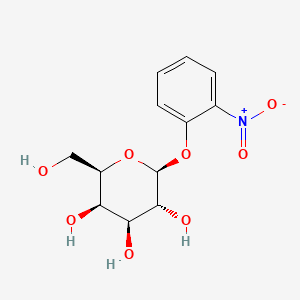

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Quantitative Analysis of β-Galactosidase Activity

The this compound assay is widely used for the quantitative analysis of β-galactosidase activity, particularly in studies of gene expression where the lacZ gene (encoding β-galactosidase) is used as a reporter. The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding its efficiency and substrate affinity.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | This compound | 0.1556 - 0.3449 | 34.89 - 39.1 (mOD/min) | 7.0 - 7.5 | 37 | [6] |

| Lactobacillus plantarum HF571129 | This compound | 6.644 | 147.5 | 6.5 | 50 | [7] |

| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | 7.5 | 50 | [7] |

| Antarctic Arthrobacter Isolate | This compound | - | - | 7.0 | 15-20 | [8] |

| Metagenomic β-galactosidase (βgal5) | This compound | 14.55 | 93.46 (µM/min) | Slightly acidic | 45-55 | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative determination of β-galactosidase activity in E. coli using a 96-well microplate reader, a common application in research settings.

Reagent and Buffer Preparation

Z-Buffer (per 50 mL): [3]

-

0.80 g Na₂HPO₄·7H₂O (0.06 M)

-

0.28 g NaH₂PO₄·H₂O (0.04 M)

-

0.5 mL 1 M KCl (0.01 M)

-

0.05 mL 1 M MgSO₄ (0.001 M)

-

0.135 mL β-mercaptoethanol (0.05 M) - Add fresh before use

-

Adjust pH to 7.0 with NaOH or HCl.

-

Bring the final volume to 50 mL with distilled water. Store at 4°C.

This compound Solution (4 mg/mL): [3][10]

-

Dissolve 4 mg of this compound in 1 mL of 0.1 M phosphate (B84403) buffer (pH 7.0).[3]

-

This solution should be prepared fresh daily.[3]

1 M Sodium Carbonate (Na₂CO₃) Stop Solution: [4]

-

Dissolve 10.6 g of Na₂CO₃ in 100 mL of distilled water.

Cell Culture and Lysis/Permeabilization

-

Cell Culture: Grow E. coli cultures containing the lacZ reporter gene to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).[3]

-

Cell Density Measurement: Measure the OD₆₀₀ of the cultures to normalize the β-galactosidase activity to the cell density.[10]

-

Cell Permeabilization:

-

Transfer 80 µL of the cell culture to a 96-well microplate.[2]

-

Add 120 µL of a permeabilization/assay mix. A common mix includes Z-buffer with permeabilizing agents like PopCulture reagent or a combination of chloroform (B151607) and SDS.[2][3] A single-step assay mix can be prepared with 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 36 mM β-mercaptoethanol, a lysing agent (e.g., T7 lysozyme), 1.1 mg/mL this compound, and a permeabilization reagent.[2]

-

Enzymatic Reaction and Measurement

-

Initiate Reaction: The addition of the this compound-containing assay mix to the permeabilized cells starts the enzymatic reaction.

-

Incubation: Incubate the 96-well plate at a controlled temperature, typically 28°C or 37°C.[3][11]

-

Kinetic Measurement: Use a microplate reader to measure the absorbance at 420 nm (OD₄₂₀) at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes).[6] This allows for the determination of the reaction rate.

-

Endpoint Assay (Alternative):

Data Analysis: Calculation of Miller Units

A standard method for quantifying β-galactosidase activity in bacterial cultures is the calculation of Miller Units.[12]

Formula: Miller Units = 1000 × [OD₄₂₀ - (1.75 × OD₅₅₀)] / (T × V × OD₆₀₀)[12]

-

OD₄₂₀: Absorbance of the yellow o-nitrophenol.

-

OD₅₅₀: Absorbance at 550 nm, used to correct for light scattering by cell debris.

-

OD₆₀₀: Absorbance of the culture at 600 nm before the assay, representing cell density.

-

T: Reaction time in minutes.

-

V: Volume of the culture used in the assay in mL.

Caption: Workflow for a quantitative this compound microplate assay.

Applications in Research and Drug Development

The this compound assay for β-galactosidase activity is a versatile tool with numerous applications:

-

Reporter Gene Assays: To study gene expression and regulation by fusing the lacZ gene to a promoter of interest.[4]

-

Yeast Two-Hybrid Systems: To quantify the strength of protein-protein interactions.[4]

-

Enzyme Kinetics Studies: To characterize the kinetic properties of β-galactosidase and study the effects of inhibitors.[6]

-

Microbiology: For the rapid identification and differentiation of bacteria based on their ability to ferment lactose.[5]

-

Drug Screening: To screen for compounds that modulate gene expression or enzyme activity.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. microbenotes.com [microbenotes.com]

- 6. agilent.com [agilent.com]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Galactosidases from a Sequence-Based Metagenome: Cloning, Expression, Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.salisbury.edu [faculty.salisbury.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. static.igem.org [static.igem.org]

An In-depth Technical Guide to Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG): Chemical Structure, Properties, and Applications in β-Galactosidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate in molecular biology and biotechnology for the sensitive detection of β-galactosidase activity.[1][2] Its ability to produce a quantifiable color change upon enzymatic cleavage makes it an indispensable tool in reporter gene assays, enzyme kinetics studies, and microbiological diagnostics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in β-galactosidase assays.

Chemical Structure and Identification

This compound is a synthetic glycoside composed of a galactose sugar moiety linked to an ortho-nitrophenol group via a β-glycosidic bond.[3] This linkage is the target for hydrolysis by the enzyme β-galactosidase.

| Identifier | Value |

| IUPAC Name | 2-Nitrophenyl β-D-galactopyranoside[1] |

| Synonyms | o-Nitrophenyl-β-D-galactoside, 2-Nitrophenyl-β-D-galactopyranoside[3] |

| Chemical Formula | C₁₂H₁₅NO₈[1] |

| CAS Number | 369-07-3[1] |

| Molecular Weight | 301.25 g/mol [4] |

| SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[4] |

| InChI | InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1[4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its function as a chromogenic substrate. It is typically a white to pale yellow crystalline powder.[3]

| Property | Value |

| Melting Point | 193-194 °C |

| Solubility | Soluble in water (up to 15 mg/mL), DMSO, and DMF.[5] |

| Specific Rotation | -67° (c=1, H₂O, 25 °C) |

| Maximum Absorbance (λmax) | 262 nm (in H₂O) |

| Storage Temperature | -20°C, protected from light and moisture.[5] |

| Stability | Aqueous solutions are not recommended for storage for more than one day. |

The Enzymatic Reaction of β-Galactosidase with this compound

The utility of this compound lies in its specific hydrolysis by β-galactosidase. In this reaction, the enzyme cleaves the β-glycosidic bond, releasing galactose and ortho-nitrophenol (ONP).[1][2] While this compound is colorless, the product, ortho-nitrophenol, is a yellow chromophore, especially under alkaline conditions.[1] The intensity of the yellow color, which can be quantified by measuring the absorbance at 420 nm, is directly proportional to the amount of ONP produced and thus to the activity of β-galactosidase.[1][2]

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Applications in β-Galactosidase Assays

This compound is the cornerstone of the Miller assay, a standard method for quantifying β-galactosidase activity, often used as a reporter in studies of gene expression and regulation.[6] The assay's sensitivity and simplicity have led to its widespread adoption and adaptation for various formats, including microplate-based assays for high-throughput screening.[7]

Experimental Protocols

Standard β-Galactosidase Assay (Miller Assay)

This protocol is a widely used method for the quantitative determination of β-galactosidase activity in bacterial lysates.

Reagents:

-

Z-Buffer: 0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄·7H₂O. Adjust pH to 7.0.

-

This compound Solution: 4 mg/mL this compound in Z-Buffer.

-

1 M Na₂CO₃ Solution.

-

Cell Culture with β-galactosidase expression.

-

0.1% SDS.

Procedure:

-

Grow bacterial cultures to the desired cell density (e.g., mid-log phase).

-

Measure the optical density (OD₆₀₀) of the culture.

-

To 1 mL of cell culture, add 2 drops of chloroform and 1 drop of 0.1% SDS to permeabilize the cells. Vortex for 10 seconds.

-

Equilibrate the tubes to 28°C.

-

Start the reaction by adding 0.2 mL of this compound solution. Record the start time.

-

Incubate the reaction at 28°C until a yellow color develops.

-

Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ solution. Record the stop time. The addition of sodium carbonate raises the pH, which stops the enzymatic reaction and maximizes the yellow color of the ortho-nitrophenol.[8]

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to correct for light scattering by cell debris.

-

Calculate Miller Units using the following formula:

Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)

Microplate Reader Assay for High-Throughput Screening

This protocol is adapted for a 96-well plate format, allowing for the simultaneous analysis of multiple samples.

Reagents:

-

Lysis Buffer: Specific to the cell type (e.g., containing a non-ionic detergent like Triton X-100).

-

Assay Buffer: Z-Buffer or a similar phosphate (B84403) buffer (pH 7.0).

-

This compound Solution: 4 mg/mL in Assay Buffer.

-

1 M Na₂CO₃ Solution.

Procedure:

-

Prepare cell lysates from cultures grown in a 96-well plate. This can be achieved by chemical lysis or freeze-thaw cycles.[9]

-

Add a specific volume of cell lysate to each well of a clear, flat-bottom 96-well plate.

-

Add the Assay Buffer to each well to bring the volume to a standardized amount.

-

Start the reaction by adding the this compound solution to each well.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a set period or until a visible yellow color develops.[1]

-

Stop the reaction by adding 1 M Na₂CO₃ to each well.[1]

-

Read the absorbance at 420 nm using a microplate reader.

-

Calculate β-galactosidase activity, often normalized to the protein concentration of the lysate.

Caption: Standard workflow for a β-galactosidase assay using this compound.

Conclusion

This compound remains a fundamental reagent for researchers in various life science disciplines. Its well-characterized chemical properties and the straightforward nature of the colorimetric assay provide a robust and reliable method for the quantification of β-galactosidase activity. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in research and development settings.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chem-agilent.com [chem-agilent.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. faculty.salisbury.edu [faculty.salisbury.edu]

- 5. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scanning assay of beta-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. resources.amsbio.com [resources.amsbio.com]

ONPG as a Chromogenic Substrate for β-Galactosidase: A Technical Guide

Abstract

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the enzyme β-galactosidase. Its structural similarity to lactose (B1674315), the natural substrate of β-galactosidase, allows it to be cleaved by the enzyme. This hydrolysis reaction yields galactose and ortho-nitrophenol (o-nitrophenol), the latter of which is a yellow-colored compound. The intensity of the yellow color, which can be quantified spectrophotometrically, is directly proportional to the β-galactosidase activity. This property makes this compound an invaluable tool in various biological and biotechnological applications, including reporter gene assays, microbiological identification of lactose-fermenting organisms, and high-throughput screening for enzyme inhibitors in drug discovery. This technical guide provides an in-depth overview of the core principles of the this compound-based β-galactosidase assay, detailed experimental protocols, a summary of key quantitative data, and its applications in research and drug development.

Introduction: The Principle of the this compound Assay

The utility of this compound as a substrate for β-galactosidase lies in the production of a colored product upon enzymatic cleavage.[1][2] this compound itself is a colorless compound.[1] In the presence of β-galactosidase, the β-galactoside bond in this compound is hydrolyzed, releasing galactose and o-nitrophenol.[3][4][5] The o-nitrophenol product imparts a yellow color to the solution, which can be visually inspected for qualitative assessments or measured spectrophotometrically at a wavelength of 405-420 nm for quantitative analysis.[2][6] The reaction is typically stopped by adding a high-pH solution, such as 1 M sodium carbonate, which denatures the enzyme and enhances the yellow color of the o-nitrophenol.[7][8]

Some bacteria that are slow to ferment lactose may lack the permease enzyme required for lactose transport into the cell but still possess β-galactosidase.[3][5] this compound can penetrate the cell wall without the need for a permease, making the this compound test a more sensitive method for detecting β-galactosidase activity and identifying these late lactose fermenters.[3][4][5]

Biochemical Reaction and Pathway

The enzymatic reaction catalyzed by β-galactosidase using this compound as a substrate is a hydrolysis reaction. The enzyme binds to the this compound molecule and facilitates the cleavage of the glycosidic bond between the galactose and the o-nitrophenyl group.

Quantitative Data Summary

The efficiency and optimal conditions for the β-galactosidase-catalyzed hydrolysis of this compound can vary depending on the source of the enzyme. The following tables summarize key quantitative parameters for this enzymatic reaction.

Table 1: Kinetic Parameters of β-Galactosidase with this compound

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Reference |

| Escherichia coli | 0.95 | 134 | [9] |

| Aspergillus oryzae | 0.800 | 0.0864 (A/min) | [10] |

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 | [11] |

| Ziziphus spina-christi | 3.65 | 0.18 (μmol/min) | [12] |

| Purified β-galactosidase | 0.24 | Not specified | [13] |

Table 2: Optimal Reaction Conditions

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus lactis | 7 | 37 | [14] |

| Thermotoga cellulolyticus | 4.5 - 5.5 | 50 | [15] |

| Antarctic Arthrobacter Isolate | Not specified | ~18 | [16] |

| Lactobacillus plantarum HF571129 | 6.5 | 50 | [11] |

| Aspergillus oryzae | 7.5 | Not specified | [10] |

| Kluyveromyces lactis | 7 | Not specified | [17] |

Table 3: Physicochemical Properties of o-Nitrophenol

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) at 420 nm (pH 10.2) | 2.13 x 104 M-1cm-1 | [9] |

| Molar Extinction Coefficient (ε) at 420 nm | 4.5 x 103 M-1cm-1 | [8] |

| Millimolar Extinction Coefficient (ε) at 420 nm | 4.376 mM-1cm-1 | [18] |

| Absorbance Maximum (λmax) | 405-420 nm | [2][6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound as a substrate for β-galactosidase.

Quantitative β-Galactosidase Assay in Cell Lysates (Reporter Gene Assay)

This protocol is designed for the quantitative measurement of β-galactosidase activity in lysates from cells transfected with a lacZ reporter gene.

Materials:

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., 250 mM HEPES, pH 7.5, 25 mM CHAPS)

-

2X Assay Buffer (e.g., 200 mM sodium phosphate (B84403) buffer, pH 7.3, 2 mM MgCl₂, 100 mM β-mercaptoethanol, 1.33 mg/ml this compound)[7]

-

1 M Sodium Carbonate (Stop Solution)

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Cell Harvesting:

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of cold Lysis Buffer (e.g., 100-1000 µl for a 60 mm dish).[7]

-

Subject the cell suspension to three cycles of freeze-thaw by freezing in liquid nitrogen or a dry ice/ethanol bath and thawing at 37°C.[6][7] Vortex vigorously after each thaw.[7]

-

Clarify the lysate by centrifuging at 12,000 rpm for 5 minutes at 4°C.[7]

-

Transfer the supernatant (cell extract) to a fresh, pre-chilled microcentrifuge tube.[7]

-

-

Enzymatic Reaction:

-

In a new microcentrifuge tube or a well of a 96-well plate, add a small volume of the cell extract (e.g., 10-150 µl).[20]

-

Adjust the volume with a suitable buffer (e.g., 0.25 M Tris-HCl, pH 8.0) to a final volume of 150 µl.[7] Prepare a blank control with buffer instead of cell extract.[7]

-

Add an equal volume (150 µl) of 2X Assay Buffer to each tube/well.[7]

-

Incubate the reaction at 37°C for 30 minutes or until a faint yellow color develops.[6][7]

-

-

Stopping the Reaction and Measurement:

Qualitative this compound Test for Microbial Identification

This protocol is used to differentiate bacteria, particularly within the Enterobacteriaceae family, based on their ability to produce β-galactosidase.[3][5]

A. Broth Method

Materials:

-

This compound broth

-

Sterile inoculating loop or needle

-

Pure 18-24 hour bacterial culture

-

Incubator at 35-37°C

Procedure:

-

Inoculate a tube of this compound broth heavily with the test organism from a pure culture.[3][4]

-

Incubate the tube aerobically with a loosened cap at 35-37°C.[3][4]

-

Observe for a color change at 1 hour. If no change is observed, continue incubation for up to 24 hours.[3][4]

-

Interpretation:

B. Disk Method

Materials:

-

This compound disks

-

Sterile test tubes

-

Sterile saline (0.85-0.9%)[21]

-

Sterile inoculating loop

-

Pure bacterial culture

-

Incubator at 35-37°C

Procedure:

-

Create a heavy suspension of the test organism in a small volume of sterile saline (e.g., 0.5 ml) in a sterile tube.[3]

-

Aseptically add an this compound disk to the bacterial suspension.[3][21]

-

Incubate the tube at 35-37°C for up to 4-6 hours.[3]

-

Interpretation:

-

Positive: Development of a yellow color in the suspension and on the disk.[21]

-

Negative: No color change.

-

Applications in Research and Drug Development

Reporter Gene Assays

The lacZ gene, which encodes for β-galactosidase, is a commonly used reporter gene in molecular biology.[22] In these assays, the lacZ gene is placed under the control of a specific promoter or regulatory element. The level of β-galactosidase activity, as measured by the this compound assay, then serves as a proxy for the activity of the promoter or the effect of regulatory elements being studied.[23]

Microbial Identification

As detailed in the protocols above, the this compound test is a cornerstone in clinical and environmental microbiology for the identification and differentiation of bacterial species.[3][5] It is particularly useful for distinguishing between members of the Enterobacteriaceae family.[3][5]

Drug Development: High-Throughput Screening for Inhibitors

The simplicity and colorimetric readout of the this compound assay make it highly amenable to high-throughput screening (HTS) for the identification of β-galactosidase inhibitors. This is relevant in the context of developing therapeutics for conditions where β-galactosidase activity is implicated, or for identifying compounds that may interfere with microbial metabolism.

An HTS campaign for β-galactosidase inhibitors would typically involve the following logical workflow:

In this workflow, a large library of chemical compounds is tested for their ability to inhibit the enzymatic activity of β-galactosidase. A reduction in the yellow color produced from this compound hydrolysis, compared to a control without any compound, would indicate potential inhibitory activity.

Conclusion

This compound remains a cornerstone substrate for the study of β-galactosidase due to its reliability, sensitivity, and the simplicity of the resulting colorimetric assay. Its versatility allows for a wide range of applications, from fundamental research in molecular biology to applied uses in clinical diagnostics and drug discovery. The detailed protocols and compiled quantitative data in this guide provide a comprehensive resource for researchers and professionals seeking to utilize the this compound assay in their work.

References

- 1. youtube.com [youtube.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. microbenotes.com [microbenotes.com]

- 4. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Star Republic: Guide for Biologists [sciencegateway.org]

- 8. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pjlss.edu.pk [pjlss.edu.pk]

- 11. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shd-pub.org.rs [shd-pub.org.rs]

- 19. agilent.com [agilent.com]

- 20. med.upenn.edu [med.upenn.edu]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 23. β-Galactosidase Enzyme Assay System with Reporter Lysis Buffer [promega.com]

The Enzymatic Hydrolysis of ONPG by β-Galactosidase: A Deep Dive into its Mechanism and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Galactosidase, a glycoside hydrolase, is a pivotal enzyme in cellular metabolism and a cornerstone of molecular biology research. Its ability to hydrolyze β-galactosides, most notably lactose (B1674315), into monosaccharides is fundamental to the energy metabolism of numerous organisms. A synthetic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG), has become an invaluable tool for the sensitive and quantitative assay of β-galactosidase activity. The enzymatic cleavage of the colorless this compound yields galactose and the intensely yellow compound ortho-nitrophenol (o-nitrophenol), providing a straightforward spectrophotometric readout of enzyme activity.[1][2] This guide provides a comprehensive technical overview of the mechanism of this compound hydrolysis by β-galactosidase, detailing the catalytic process, key active site residues, enzyme kinetics, and standardized experimental protocols.

The Catalytic Mechanism: A Two-Step Double Displacement

The hydrolysis of this compound by β-galactosidase proceeds via a double displacement mechanism, a common strategy for retaining glycosidases.[3] This intricate process involves two key steps: galactosylation and degalactosylation, orchestrated by specific amino acid residues within the enzyme's active site.[4]

Key Active Site Residues:

Extensive research on Escherichia coli β-galactosidase has identified two critical glutamic acid residues that act in concert to catalyze the hydrolysis:

-

Glu537 (Nucleophile): This residue initiates a nucleophilic attack on the anomeric carbon of the galactose moiety of this compound.[5][6][7]

-

Glu461 (General Acid/Base Catalyst): This residue facilitates the reaction by donating a proton to the glycosidic oxygen, aiding the departure of the o-nitrophenolate group, and subsequently activating a water molecule for the second step.[4][6]

The Two-Step Process:

-

Galactosylation: The reaction is initiated by the nucleophilic attack of the carboxylate group of Glu537 on the anomeric carbon of the galactose residue of this compound. Simultaneously, Glu461 donates a proton to the glycosidic oxygen, facilitating the cleavage of the glycosidic bond and the release of o-nitrophenol. This first step results in the formation of a transient covalent galactosyl-enzyme intermediate.[3][4]

-

Degalactosylation: A water molecule then enters the active site. Glu461, now acting as a general base, abstracts a proton from the water molecule, activating it for a nucleophilic attack on the anomeric carbon of the galactosyl-enzyme intermediate. This second displacement reaction cleaves the covalent bond between galactose and Glu537, releasing galactose and regenerating the free enzyme, ready for another catalytic cycle.[4]

Visualizing the Catalytic Pathway

The following diagram illustrates the double displacement mechanism of this compound hydrolysis by β-galactosidase.

Quantitative Analysis: Enzyme Kinetics

The hydrolysis of this compound by β-galactosidase can be characterized by Michaelis-Menten kinetics, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The key kinetic parameters are the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (k_cat).

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (units) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Escherichia coli | 0.24 - 0.34 | 33.4 - 39.1 mOD/min | 1.67 x 10⁴ | 7.0 - 7.5 | 37 | [8][9] |

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol min⁻¹ mg⁻¹ | - | 6.5 | 50 | [10] |

| Recombinant (Gal308) | 2.7 ± 0.3 | - | 464.7 ± 7.8 | 6.8 | 78 | [11] |

| Mannheimia succiniciproducens | - | - | - | 7.0 - 8.0 | 37 | [12] |

Note: The units for Vₘₐₓ can vary depending on the assay conditions and definition of a "unit."

Experimental Protocols

The following section outlines a detailed methodology for a standard β-galactosidase assay using this compound in a 96-well microplate format, a common high-throughput method in research and drug discovery.

Reagents and Buffers

-

Z-Buffer (1X):

-

60 mM Na₂HPO₄

-

40 mM NaH₂PO₄

-

10 mM KCl

-

1 mM MgSO₄

-

Adjust pH to 7.0.

-

Just before use, add β-mercaptoethanol to a final concentration of 50 mM.

-

-

This compound Solution:

-

Prepare a 4 mg/mL stock solution of this compound in Z-Buffer (without β-mercaptoethanol). This solution should be freshly prepared.

-

-

Stop Solution:

-

1 M Sodium Carbonate (Na₂CO₃).

-

-

Lysis Buffer (for cell-based assays):

-

Commercially available cell lysis reagents or a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in Z-Buffer).

-

Assay Protocol (Microplate Method)

-

Sample Preparation:

-

Purified Enzyme: Dilute the β-galactosidase to the desired concentration in Z-Buffer.

-

Cell Lysate:

-

Harvest cells and wash once with 1X PBS.

-

Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

-

Lyse the cells by freeze-thaw cycles or incubation with the lysis buffer according to the manufacturer's protocol.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate for normalization.

-

-

-

Assay Setup:

-

In a 96-well microplate, add 20-50 µL of the enzyme sample (purified enzyme or cell lysate) to each well.

-

Include appropriate controls:

-

Blank: Z-Buffer without enzyme.

-

Negative Control: Lysate from cells not expressing β-galactosidase.

-

Positive Control: A known concentration of purified β-galactosidase.

-

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

-

Reaction Initiation and Incubation:

-

To start the reaction, add 100-150 µL of the pre-warmed this compound solution to each well.

-

Mix gently by pipetting or using a plate shaker.

-

Incubate the plate at the assay temperature. The incubation time will vary depending on the enzyme activity but is typically between 15 and 60 minutes. The reaction should be stopped when a noticeable yellow color has developed but before the reaction reaches saturation.

-

-

Reaction Termination and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the enzyme activity, often expressed in Miller units for cell lysates or in specific activity (e.g., µmol of o-nitrophenol produced per minute per mg of protein) for purified enzyme. The molar extinction coefficient of o-nitrophenol under alkaline conditions (pH > 10) is approximately 4,500 M⁻¹cm⁻¹.[12]

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a β-galactosidase assay using this compound.

Logical Relationships in the Catalytic System

The interplay of components in the this compound hydrolysis reaction can be visualized to understand the factors influencing the outcome.

Conclusion

The hydrolysis of this compound by β-galactosidase is a well-characterized enzymatic reaction that serves as a robust and versatile tool in various scientific disciplines. A thorough understanding of its double displacement mechanism, the roles of key active site residues, and its kinetic properties is essential for the accurate interpretation of experimental data and for the development of novel applications, including high-throughput screening in drug discovery. The standardized protocols provided in this guide offer a solid foundation for researchers to reliably quantify β-galactosidase activity in their experimental systems.

References

- 1. microbenotes.com [microbenotes.com]

- 2. biology.kenyon.edu [biology.kenyon.edu]

- 3. researchgate.net [researchgate.net]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glu-537, not Glu-461, is the nucleophile in the active site of (lac Z) beta-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Inhibition of Escherichia coli beta-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Distinct Roles of β-Galactosidase Paralogues of the Rumen Bacterium Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

The Discovery and Application of ONPG: A Technical Guide for Researchers

Introduction: Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a synthetic, chromogenic substrate that has become an indispensable tool in both microbiology and molecular biology. Its ability to produce a quantifiable color change upon enzymatic cleavage by β-galactosidase allows for the sensitive detection and measurement of this key enzyme's activity. This technical guide provides an in-depth exploration of the discovery, history, biochemical principles, and core applications of this compound, complete with detailed experimental protocols for scientific professionals.

Discovery and History

The journey of this compound from a novel chemical compound to a cornerstone of the modern laboratory began in the mid-20th century.

-

1950 - Synthesis and Initial Application: The substrate σ-nitrophenyl-β-D-galactopyranoside (this compound) was first developed by Seidman and Link.[1] In the same year, Nobel laureate Joshua Lederberg utilized this compound as a substrate to study the β-D-galactosidase enzyme in Escherichia coli.[1][2] Lederberg's pioneering work, published in the Journal of Bacteriology, laid the foundation for using this compound to probe the genetics of lactose (B1674315) metabolism.[1][2][3][4]

-

1962 - Adoption in Microbiology: LeMinor and Ben Hamida reported that detecting β-D-galactosidase activity with this compound was crucial for the rapid biochemical identification of enteric gram-negative bacilli.[1] This solidified the "this compound test" as a vital method in clinical and environmental microbiology for differentiating bacterial species.

Biochemical Principle

The utility of this compound is rooted in the enzymatic machinery bacteria use to metabolize lactose.

The fermentation of lactose, a disaccharide, requires two primary enzymes:

-

Lactose Permease: A transport protein embedded in the bacterial cell membrane that actively brings lactose from the environment into the cell.

-

β-Galactosidase: An intracellular enzyme that hydrolyzes the β-galactoside bond of lactose, cleaving it into the monosaccharides glucose and galactose, which can then enter glycolysis.[1]

Some bacteria, known as "late" or "slow" lactose fermenters, possess β-galactosidase but lack a functional lactose permease.[1] In traditional lactose fermentation tests, these organisms appear as non-fermenters because the substrate cannot efficiently enter the cell.

This compound overcomes this limitation. As a structural analog of lactose, this compound is also a substrate for β-galactosidase.[5][6] Crucially, it can penetrate the bacterial cell wall without the aid of lactose permease.[1] Once inside the cell, β-galactosidase cleaves the colorless this compound into two products: galactose and ortho-nitrophenol (ONP). While galactose is a simple sugar, o-nitrophenol is a chromogenic compound that appears bright yellow in solution, especially under alkaline conditions.[1] This distinct color change provides a clear, visual confirmation of β-galactosidase activity.

Quantitative Data Summary

The quantitative nature of the this compound assay relies on the specific physicochemical properties of the substrate and its chromogenic product. These values are essential for calculating enzyme activity in molecular biology applications, such as reporter gene assays.

| Parameter | Value | Notes |

| This compound Properties | ||

| Chemical Formula | C₁₂H₁₅NO₈ | |

| Molar Mass | 301.25 g/mol | |

| Kₘ for E. coli β-galactosidase | 0.24 - 0.95 mM | The Michaelis constant (Kₘ) can vary with assay conditions.[7] |

| o-Nitrophenol (ONP) Properties | ||

| Measurement Wavelength (λₘₐₓ) | 405-420 nm | The absorbance peak for the yellow o-nitrophenolate anion.[8] |

| Molar Extinction Coefficient (ε) | Highly pH-dependent | The value increases significantly at alkaline pH. |

| ε at pH 7.4 | ~9,000 M⁻¹cm⁻¹ | [9] |

| ε at pH > 10 | ~2.13 x 10⁴ M⁻¹cm⁻¹ | [9] |

Key Applications in Scientific Research

Microbiological Identification: The this compound Test

The this compound test is a rapid, sensitive, and crucial procedure in clinical microbiology for differentiating members of the Enterobacteriaceae family and other bacteria.[1] It specifically identifies organisms that possess β-galactosidase, even if they lack lactose permease (i.e., late lactose fermenters). This allows for the clear distinction between true non-lactose fermenters (Salmonella spp., Proteus spp.) and late fermenters (Citrobacter spp., some Shigella spp.).

Reporter Gene Assays in Molecular Biology

In molecular biology, the E. coli gene encoding β-galactosidase, lacZ, is one of the most widely used reporter genes.[10] Scientists can fuse the lacZ gene to a promoter region of interest. The expression level of the resulting fusion protein, and thus the activity of the promoter under various conditions, can be easily and quantitatively measured by lysing the cells and performing an this compound assay on the lysate.[5][10] The intensity of the yellow color produced is directly proportional to the amount of β-galactosidase expressed, which in turn reflects the strength of the promoter. This technique is fundamental to studies of gene regulation, protein-protein interactions (e.g., yeast two-hybrid systems), and high-throughput screening.[11]

Detailed Experimental Protocols

Protocol 1: this compound Test for Bacterial Identification (Broth Method)

This protocol is used to determine the presence of β-galactosidase in a bacterial isolate.

A. Reagents and Materials

-

This compound Broth or this compound disks.[1]

-

Sterile physiological saline (0.85% NaCl).

-

Sterile test tubes and inoculating loops/needles.

-

Bacterial culture (18-24 hours old) grown on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) for optimal enzyme induction.

-

Incubator at 35-37°C.

-

Positive Control: Escherichia coli.

-

Negative Control: Proteus mirabilis.

B. Procedure

-

Inoculate a tube of this compound broth with a heavy inoculum (several colonies) of the test organism.[1] The suspension should be visibly turbid.

-

Alternatively, for the disk method, create a heavy suspension of the organism in 0.5 mL of sterile saline and add an this compound disk.[1]

-

Incubate the tube aerobically at 35-37°C with the cap loosened.[1]

-

Observe the tube for a color change at regular intervals.

-

Interpretation:

-

Positive: Development of a yellow color within 24 hours indicates the presence of β-galactosidase.[1] Strong positive reactions may be visible within minutes to an hour.

-

Negative: The broth or suspension remains colorless or its original color after 24 hours of incubation.

-

Protocol 2: Quantitative β-Galactosidase Reporter Assay (Miller Assay)

This protocol, adapted from the classic Miller assay, is used to quantify β-galactosidase activity in cell lysates, typically from E. coli or yeast carrying a lacZ reporter construct.

A. Reagents and Materials

-

Z-Buffer (pH 7.0):

-

60 mM Na₂HPO₄·7H₂O

-

40 mM NaH₂PO₄·H₂O

-

10 mM KCl

-

1 mM MgSO₄·7H₂O

-

Just before use, add 2.7 µL/mL of β-mercaptoethanol.

-

-

This compound Solution: 4 mg/mL of this compound dissolved in 0.1 M phosphate (B84403) buffer (pH 7.0). Prepare fresh daily.[12]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Chloroform (B151607) and 0.1% Sodium Dodecyl Sulfate (SDS) solution for cell permeabilization.

-

Spectrophotometer or plate reader capable of measuring absorbance at 420 nm and 550 nm (for light scattering correction).

-

Water bath at 28°C or 37°C.

-

Cell culture grown to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

B. Experimental Workflow

C. Step-by-Step Procedure

-

Measure the OD₆₀₀ of your cell culture.

-

In a test tube, combine a specific volume of culture (e.g., 100 µL to 1 mL) with Z-Buffer to a final volume of 1 mL.

-

Permeabilize the cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds.[12]

-

Equilibrate the tubes in a water bath at 28°C for 5 minutes.

-

Start the reaction by adding 200 µL of the 4 mg/mL this compound solution. Vortex briefly and start a timer immediately.[12]

-

Incubate at 28°C until a moderate yellow color has developed. Note the exact reaction time in minutes.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[12] The high pH both stops the enzyme and maximizes the yellow color of the o-nitrophenol.

-

Centrifuge the tubes for 5 minutes to pellet cell debris.

-

Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (OD₄₂₀) and 550 nm (OD₅₅₀). The OD₅₅₀ reading corrects for light scattering by cell debris.

-

Calculate Miller Units:

-

Miller Units = 1000 × [ (OD₄₂₀ - (1.75 × OD₅₅₀)) ] / [ (Time in min) × (Volume of culture in mL) × (OD₆₀₀) ]

-

Conclusion

From its development in 1950 to its widespread use today, this compound remains a simple, yet powerful, tool for detecting β-galactosidase activity. Its application spans the rapid identification of clinically relevant bacteria to the nuanced quantification of gene expression in complex biological systems. The straightforward, colorimetric nature of the this compound assay ensures its continued relevance and utility for researchers, scientists, and drug development professionals.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. journals.asm.org [journals.asm.org]

- 3. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 4. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

The Role of ONPG in Elucidating Lac Operon Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of the lac operon, a cornerstone of molecular biology and gene regulation, has been profoundly advanced by the use of synthetic substrates that facilitate the quantification of its gene products. Among these, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) stands out as a critical tool for the sensitive and quantitative measurement of β-galactosidase activity, the enzyme encoded by the lacZ gene. This technical guide provides an in-depth exploration of the role of this compound in lac operon studies, detailing its mechanism of action, providing comprehensive experimental protocols, and presenting key quantitative data. Visual diagrams of the underlying biochemical pathways and experimental workflows are included to offer a clear and concise understanding of these fundamental processes.

Introduction: The Lac Operon and the Need for a Reporter

The lac operon in Escherichia coli is a classic model system for understanding inducible gene expression. The operon consists of three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose (B1674315) permease, and thiogalactoside transacetylase, respectively. These proteins are involved in the transport and metabolism of lactose. The expression of the lac operon is tightly regulated by the availability of glucose and lactose in the environment. In the absence of lactose, the LacI repressor binds to the operator region, preventing transcription. When lactose is present, its metabolite, allolactose, binds to the repressor, causing a conformational change that releases it from the operator and allows transcription to proceed.

To study the regulation of the lac operon, a method to easily and accurately measure the expression of its genes is required. β-galactosidase, the product of the lacZ gene, is an ideal reporter enzyme for this purpose. Its activity can be assayed using chromogenic substrates that produce a colored product upon cleavage.

This compound: A Chromogenic Substrate for β-Galactosidase

Ortho-nitrophenyl-β-D-galactopyranoside (this compound) is a synthetic analog of lactose that serves as an excellent substrate for β-galactosidase.[1][2] It is a colorless compound that, upon hydrolysis by β-galactosidase, yields galactose and ortho-nitrophenol (o-nitrophenol).[1][3][4] The o-nitrophenol product is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 420 nm.[1][3]

A key feature of this compound is that its entry into bacterial cells is independent of lactose permease, the protein product of the lacY gene.[5][6] This is a significant advantage over using lactose as a substrate in assays, as it allows for the direct measurement of β-galactosidase activity without the confounding factor of permease efficiency, thus enabling the differentiation between true non-lactose fermenters (lacking β-galactosidase) and late-lactose fermenters (lacking permease but possessing β-galactosidase).[5][6][7] However, it is important to note that while this compound is a substrate for β-galactosidase, it does not act as an inducer of the lac operon.[1] Therefore, an inducer such as lactose or isopropyl β-D-1-thiogalactopyranoside (IPTG) must be present to stimulate the expression of the lacZ gene.[1]

Quantitative Analysis of β-Galactosidase Activity

The use of this compound allows for the precise quantification of β-galactosidase activity, which in turn reflects the level of lacZ gene expression. The rate of o-nitrophenol production is directly proportional to the concentration of active β-galactosidase in the sample.

Key Quantitative Parameters

The enzymatic reaction of β-galactosidase with its substrates can be characterized by standard kinetic parameters. Below is a summary of these values for both the natural substrate, lactose, and the synthetic substrate, this compound.

| Parameter | Substrate | Value | Organism/Enzyme Source |

| Km | This compound | 6.644 mM | Lactobacillus plantarum HF571129 |

| Lactose | 23.28 mM | Lactobacillus plantarum HF571129 | |

| Vmax | This compound | 147.5 µmol min-1 mg-1 | Lactobacillus plantarum HF571129 |

| Lactose | 10.88 µmol min-1 mg-1 | Lactobacillus plantarum HF571129 | |

| Optimal pH | This compound | 6.5 | Lactobacillus plantarum HF571129 |

| Lactose | 7.5 | Lactobacillus plantarum HF571129 | |

| Optimal Temperature | This compound & Lactose | 50 °C | Lactobacillus plantarum HF571129 |

| Absorbance Maximum (o-nitrophenol) | - | 420 nm | - |

Table 1: Kinetic and operational parameters for β-galactosidase activity. Data sourced from kinetic studies on Lactobacillus plantarum HF571129.[8]

Miller Units

A standard unit for quantifying β-galactosidase activity is the "Miller Unit". This unit normalizes the rate of o-nitrophenol production to the cell density and the reaction time. The formula for calculating Miller Units is:

Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (t × V × OD600) [9]

Where:

-

OD420 is the absorbance of the yellow o-nitrophenol.

-

OD550 is the absorbance to correct for light scattering by cell debris.

-

t is the reaction time in minutes.

-

V is the volume of the cell culture used in the assay in milliliters.

-

OD600 is the absorbance of the cell culture before the assay, indicating cell density.

Experimental Protocols

Several protocols exist for performing a β-galactosidase assay using this compound. The choice of protocol often depends on the sample type (e.g., bacterial culture, purified enzyme, cell lysate) and the desired throughput. Below are detailed methodologies for common this compound assays.

Standard β-Galactosidase Assay in Bacterial Cells (Tube Method)

This protocol is adapted for measuring β-galactosidase activity in E. coli cultures.

Materials:

-

Bacterial culture grown under desired induction conditions.

-

Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).[10]

-

This compound solution (4 mg/mL in 0.1 M potassium phosphate (B84403) buffer, pH 7.0).[10]

-

0.1% SDS (Sodium Dodecyl Sulfate).

-

1 M Sodium Carbonate (Na2CO3) solution.

-

Spectrophotometer.

Procedure:

-

Measure the OD600 of the bacterial culture.

-

To a test tube, add a specific volume of the culture (e.g., 100 µL to 1 mL) and adjust the total volume to 1 mL with Z-Buffer.

-

Add 1 drop of 0.1% SDS and 2 drops of chloroform to permeabilize the cells. Vortex vigorously for 10 seconds.[11]

-

Equilibrate the tubes at 28-37°C for 5 minutes.

-

Start the reaction by adding 0.2 mL of the this compound solution to each tube and record the start time. Vortex briefly.[11]

-

Incubate at 28-37°C until a visible yellow color develops.

-

Stop the reaction by adding 0.5 mL of 1 M Na2CO3 and record the stop time. The high pH will inactivate the β-galactosidase.[3]

-

Centrifuge the tubes to pellet the cell debris.

-

Measure the absorbance of the supernatant at 420 nm and 550 nm.

-

Calculate the Miller Units as described in section 3.2.

High-Throughput β-Galactosidase Assay (96-Well Plate Method)

This method is suitable for processing a large number of samples simultaneously.

Materials:

-

Cell lysates or purified enzyme samples.

-

2X Assay Buffer (200 mM Sodium Phosphate buffer pH 7.3, 2 mM MgCl2, 100 mM β-mercaptoethanol, 1.33 mg/mL this compound).[12]

-

1 M Sodium Carbonate (Na2CO3) solution.

-

96-well microplate reader.

Procedure:

-

Add 10-50 µL of cell lysate or purified enzyme to each well of a 96-well plate.

-

Add an appropriate volume of buffer to bring the total volume in each well to 150 µL.

-

Prepare a blank control with buffer only.

-

Start the reaction by adding 150 µL of 2X Assay Buffer to each well.

-

Incubate the plate at 37°C for 30 minutes to several hours, monitoring for the development of a faint yellow color.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3 to each well.

-

Read the absorbance at 420 nm using the microplate reader, using the blank control to zero the instrument.[12]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key molecular interactions and experimental steps.

Caption: Regulation of the lac operon.

References

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. oxfordreference.com [oxfordreference.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. microbesinfo.com [microbesinfo.com]

- 5. microbenotes.com [microbenotes.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 8. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pre-induced Lac Operon Effect on Non Specific Sugars: Pre-culture Effect is Dependent on Strength of Induction, Exponential Phase and Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ableweb.org [ableweb.org]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

A Technical Guide to the Applications of o-Nitrophenyl-β-D-galactopyranoside (ONPG) in Microbiology

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core applications of o-nitrophenyl-β-D-galactopyranoside (ONPG), a crucial chromogenic substrate in microbiological diagnostics and molecular biology. We will explore its mechanism of action, qualitative and quantitative assay protocols, and the interpretation of results, supported by structured data and procedural diagrams.

Fundamental Principle: The Role of this compound in Detecting β-Galactosidase Activity

The ability of a microorganism to ferment lactose (B1674315), a key characteristic in bacterial identification, depends on two primary enzymes: lactose permease and β-galactosidase[1][2][3]. Lactose permease facilitates the transport of lactose across the cell wall, while β-galactosidase hydrolyzes the imported lactose into glucose and galactose[1][4].

Some bacteria may lack permease, making them appear as non-lactose or late-lactose fermenters in traditional carbohydrate-based media[4][5][6]. This compound is an artificial lactose analog where the glucose molecule is replaced by an o-nitrophenyl group[4][6]. A key feature of this compound is its ability to penetrate the bacterial cell wall without the aid of lactose permease[1][5].

Once inside the cell, if β-galactosidase is present, the enzyme cleaves the β-galactoside bond in this compound[5][6]. This hydrolysis releases galactose and o-nitrophenol, a yellow-colored compound[1][4][6]. The development of this yellow color provides a sensitive and visible indicator of β-galactosidase activity[1][6].

Caption: Mechanism of this compound cleavage by intracellular β-galactosidase.

Application in Bacterial Identification: The Qualitative this compound Test

The primary diagnostic application of this compound is in the differentiation of Gram-negative bacteria, particularly within the Enterobacteriaceae family[1][5][7]. The test is highly valuable for distinguishing late lactose fermenters from true non-lactose fermenters[3][6].

Caption: Logic diagram for differentiating lactose fermenters using the this compound test.

Optimal results are obtained when the test organism is cultured on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) to induce enzyme production[6][8].

A. This compound Disk Method

-

Preparation: Prepare a heavy suspension of the test organism in 0.2-0.5 mL of sterile physiological saline. The turbidity should be equivalent to a McFarland standard of 2 or 3[1][3][5].

-

Inoculation: Place a commercially available this compound disk into the bacterial suspension[5][8].

-

Observation: Examine the tube for the development of a yellow color at intervals. Most positive results appear within 1 to 4 hours, but reactions should not be interpreted as negative until after 24 hours of incubation[1][3][6].

B. This compound Broth Method

-

Preparation: Allow a tube of this compound broth to equilibrate to room temperature[4].

-

Inoculation: Inoculate the broth heavily with a pure 18-24 hour culture of the test organism[1][4].

-

Incubation: Incubate the tube aerobically at 35-37°C with the cap loosened[1][4].

-

Observation: Check for yellow color development after 1 hour and continue incubation for up to 24 hours if the result is initially negative[1][4].

The table below summarizes the expected outcomes for different bacterial groups based on their enzymatic capabilities.

| Bacterial Category | Lactose Permease | β-Galactosidase | Lactose Fermentation | This compound Test Result | Example Genera |

| Rapid Lactose Fermenter | Present | Present | Rapid Positive | Positive (Yellow) | Escherichia, Klebsiella, Enterobacter[6] |

| Late Lactose Fermenter | Absent/Deficient | Present | Slow or Negative | Positive (Yellow) | Citrobacter, Arizona[6], Shigella sonnei[3] |

| Non-Lactose Fermenter | Absent | Absent | Negative | Negative (Colorless) | Salmonella, Shigella spp., Proteus[6] |

Application in Molecular Biology: Quantitative β-Galactosidase Assays

Beyond qualitative identification, this compound is a cornerstone substrate for quantifying enzyme activity, particularly in molecular biology where the lacZ gene is a common reporter[9][10]. The rate of this compound hydrolysis, measured by the increase in absorbance at 420 nm from the production of o-nitrophenol, is directly proportional to the concentration of active β-galactosidase[9][10][11].

Caption: General experimental workflow for a quantitative this compound assay.

-

Cell Culture and Lysis: Grow cells under desired experimental conditions. Harvest and lyse the cells to release intracellular enzymes. Methods can range from chemical lysis (e.g., using toluene (B28343) or specialized reagents like PopCulture) to physical disruption[6][9][12].

-

Reaction Setup: In a microplate well or cuvette, combine the cell lysate with a reaction buffer (e.g., Z-buffer) containing this compound[9][13].

-

Incubation: Incubate the reaction at a constant temperature, typically 37°C, for a defined period (e.g., 30 minutes) or until a faint yellow color develops[9].

-

Stopping the Reaction: Halt the enzymatic reaction by adding a stop solution, often a strong base like 1M sodium carbonate (Na₂CO₃), which raises the pH and denatures the enzyme[11].

-

Measurement: Quantify the amount of o-nitrophenol produced by measuring the absorbance of the solution at a wavelength of 420 nm (OD₄₂₀) using a spectrophotometer or microplate reader[9][10][13].

-

Calculation: Calculate the specific enzyme activity, often expressed in Miller units, which normalizes the rate of reaction to the cell density and reaction time[12].

The following tables provide reference quantitative data for designing and interpreting this compound assays.

Table 2A: Typical Reagent Concentrations for Quantitative Assay

| Reagent | Typical Concentration | Purpose |

| This compound Stock Solution | 4 mg/mL in phosphate (B84403) buffer | Substrate for the enzymatic reaction[13]. |

| Sodium Phosphate Buffer | 1 M, pH 7.0 | Maintains optimal pH for the enzyme[4][6]. |

| Sodium Carbonate (Stop Solution) | 1 M | Increases pH to halt the enzymatic reaction[11]. |

| β-mercaptoethanol | Often included in cleavage buffer | Reducing agent that can enhance enzyme stability[9]. |

Table 2B: Example Kinetic Parameters of β-Galactosidase with this compound

This data is for the enzyme purified from Lactobacillus plantarum HF571129. Kinetic values can vary significantly between species.

| Parameter | Value | Definition |

| Kₘ (Michaelis Constant) | 6.644 mM | Substrate concentration at which the reaction rate is half of Vₘₐₓ; indicates enzyme-substrate affinity[14]. |

| Vₘₐₓ (Maximum Velocity) | 147.5 µmol min⁻¹ mg⁻¹ | The maximum rate of the reaction when the enzyme is saturated with the substrate[14]. |

Limitations and Considerations

-

Pigmentation: The test is not suitable for organisms that naturally produce a yellow pigment, as this can interfere with the interpretation of the color change[4][5].

-

Induction: The β-galactosidase enzyme is often inducible. Therefore, organisms should be grown on a lactose-containing medium prior to testing to ensure the enzyme is expressed[2][6][8]. Glucose in the medium can inhibit enzyme activity[2][7].

-

Inoculum: A heavy inoculum is required to ensure a sufficient concentration of the enzyme for a timely reaction[3][7].

-

Confirmation: The this compound test is a single component of a larger biochemical identification scheme and should be used in conjunction with other tests for definitive identification[4][5].

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. medicallabnotes.com [medicallabnotes.com]

- 3. biotrading.com [biotrading.com]

- 4. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 5. microbenotes.com [microbenotes.com]

- 6. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 7. rcpath.org [rcpath.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rpdata.caltech.edu [rpdata.caltech.edu]

- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

The ONPG Test: A Technical Guide to Understanding Lactose Fermentation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the o-nitrophenyl-β-D-galactopyranoside (ONPG) test, a critical tool for elucidating the mechanisms of lactose (B1674315) fermentation in bacteria. This document details the biochemical principles, genetic regulation, experimental protocols, and quantitative parameters of the this compound assay, offering valuable insights for research, diagnostics, and therapeutic development.

Core Principles of the this compound Test

The ability of a microorganism to ferment lactose is fundamentally dependent on two key enzymes: β-galactoside permease and β-galactosidase.[1][2][3] β-galactoside permease facilitates the transport of lactose across the bacterial cell membrane. Once inside the cell, β-galactosidase hydrolyzes the disaccharide lactose into the monosaccharides glucose and galactose, which can then enter glycolytic pathways for energy production.[3][4]

Some bacteria, known as late or non-lactose fermenters, may lack a functional permease but still possess β-galactosidase.[3][4] The this compound test is specifically designed to identify the presence of β-galactosidase, independent of permease activity.[5]

The test utilizes the synthetic substrate o-nitrophenyl-β-D-galactopyranoside (this compound), a colorless compound structurally analogous to lactose.[1][4] Due to its structure, this compound can diffuse across the bacterial cell membrane without the need for a specific permease.[1] If the bacterium possesses β-galactosidase, the enzyme cleaves the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[1][4] The o-nitrophenol product is a yellow-colored compound, and its presence indicates a positive test result.[1][4][6]

Genetic Regulation: The Lac Operon

The expression of β-galactosidase and β-galactoside permease is tightly regulated at the genetic level by the lac operon, a classic example of an inducible operon in prokaryotes.[2][7][8] Understanding the lac operon is crucial for interpreting this compound test results in the context of bacterial physiology and genetics.

The lac operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA.[2][7][9]

In the absence of lactose, the lac repressor protein, encoded by the regulatory gene lacI, binds to the operator region of the lac operon.[2][10] This binding physically obstructs RNA polymerase from transcribing the structural genes, effectively turning the operon "off".[2]

When lactose is present, a small amount is converted to allolactose (B1665239) within the cell.[2] Allolactose acts as an inducer, binding to the lac repressor and causing a conformational change that prevents it from binding to the operator.[2][10] This allows RNA polymerase to transcribe the lacZ, lacY, and lacA genes, leading to the production of the enzymes required for lactose metabolism.[2]

The lac operon is also subject to positive regulation by the catabolite activator protein (CAP).[2] When glucose levels are low, cyclic AMP (cAMP) levels increase and bind to CAP. The cAMP-CAP complex then binds to a site near the promoter of the lac operon, enhancing the binding of RNA polymerase and significantly increasing the transcription of the lac genes.[2] Therefore, maximal expression of the lac operon occurs when lactose is present and glucose is absent.[2]

Quantitative Data: Enzyme Kinetics